

# Application Notes and Protocols for Uranium-230 in Targeted Alpha Therapy (TAT)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Uranium-230*

Cat. No.: *B1210259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction to Uranium-230 for Targeted Alpha Therapy

**Uranium-230** (U-230) is an alpha-emitting radionuclide with significant potential for use in Targeted Alpha Therapy (TAT), a promising strategy for cancer treatment.<sup>[1][2]</sup> TAT utilizes alpha particles, which are helium nuclei, to deliver highly potent and localized cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.<sup>[3]</sup> The high linear energy transfer (LET) of alpha particles (around 100 keV/μm) results in a high frequency of double-strand DNA breaks in target cells, leading to effective cell killing.<sup>[3]</sup>

U-230 is particularly attractive for TAT due to its favorable decay characteristics. With a half-life of 20.8 days, it is suitable for targeting vectors with longer biological half-lives, such as monoclonal antibodies.<sup>[2]</sup> U-230 decays to Thorium-226 (Th-226), which has a short half-life of 30.6 minutes and is also an alpha emitter.<sup>[4]</sup> The subsequent decay of Th-226 initiates a cascade of short-lived alpha-emitting daughters, resulting in the emission of four additional alpha particles. This decay chain can deliver a very high combined radiation dose directly to the cancer cells.<sup>[5][6]</sup>

The development of U-230 for TAT involves several key stages, including its production, the development of stable chelators to securely attach it to targeting molecules, and comprehensive preclinical evaluation of the resulting radiopharmaceuticals.

## Production of Uranium-230

**Uranium-230** can be produced through the proton irradiation of Thorium-232 ( $^{232}\text{Th}$ ). This process involves the  $^{232}\text{Th}(\text{p},3\text{n})^{230}\text{Pa}$  reaction, which produces Protactinium-230 ( $^{230}\text{Pa}$ ). The  $^{230}\text{Pa}$  then decays with a half-life of 17.4 days to  $^{230}\text{U}$ . This production method allows for the generation of U-230 without the need for high-energy accelerators, potentially increasing its availability for research and clinical applications.<sup>[6]</sup> A generator system has also been developed to separate the daughter isotope, Th-226, from the parent U-230, providing a continuous supply of Th-226 for radiopharmaceutical development.<sup>[4][5]</sup>

## Uranium-230 Decay Chain

The decay of **Uranium-230** to stable Lead-206 involves a series of alpha and beta emissions, with a significant portion of the therapeutic effect attributed to the alpha particles.

## Uranium-230 Decay Chain for Targeted Alpha Therapy



## General Experimental Workflow for U-230 TAT Development



[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stable Chelation of the Uranyl Ion by Acyclic Hexadentate Ligands: Potential Applications for 230U Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](#) [pubs.acs.org]
- 3. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reverse 230U/226Th radionuclide generator for targeted alpha therapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [appliedradiology.com](#) [appliedradiology.com]
- 6. [scitechdaily.com](#) [scitechdaily.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Uranium-230 in Targeted Alpha Therapy (TAT)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210259#applications-of-uranium-230-in-targeted-alpha-therapy-tat>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

